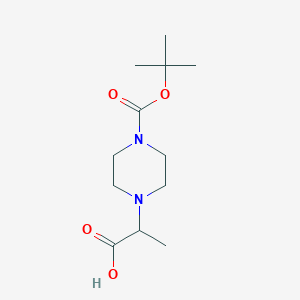

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGDPFOTLCUUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370853 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-19-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680579-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Isomeric Specificity: It is critical to note that while the subject of this guide is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a comprehensive literature search reveals a significant scarcity of specific experimental data for this particular isomer. The vast majority of available information pertains to its structural isomer, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8) . Therefore, this guide will present a predictive characterization for the 2-substituted isomer based on established chemical principles and available data for its close structural analogs. All predicted data for the target compound will be clearly identified as such.

Physicochemical and Spectroscopic Data

The following tables summarize the known properties of the 3-isomer and the predicted properties for the 2-isomer.

Table 1: Physicochemical Properties

| Property | 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid | This compound (Predicted) | Data Source |

| CAS Number | 242459-97-8 | Not assigned | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | C₁₂H₂₂N₂O₄ | [1] |

| Molecular Weight | 258.31 g/mol | 258.31 g/mol | [1] |

| Appearance | White to off-white solid | White to off-white solid | General observation for similar compounds |

| Melting Point | Not reported | Expected to be a solid with a distinct melting point | N/A |

| Boiling Point | Not reported | Expected to decompose upon heating | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in polar organic solvents (e.g., methanol, DMSO) | General chemical principles |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR (400 MHz, CDCl₃) | * δ ~ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.* δ ~ 2.4-2.8 (m, 8H): Protons of the four methylene groups of the piperazine ring.* δ ~ 1.2-1.4 (d, 3H): Methyl protons of the propanoic acid moiety.* δ ~ 3.0-3.2 (q, 1H): Methine proton of the propanoic acid moiety.* δ ~ 10-12 (br s, 1H): Carboxylic acid proton. |

| ¹³C NMR (100 MHz, CDCl₃) | * δ ~ 175-180: Carboxylic acid carbonyl carbon.* δ ~ 154-156: Carbonyl carbon of the Boc group.* δ ~ 79-81: Quaternary carbon of the tert-butyl group.* δ ~ 50-60: Piperazine ring carbons.* δ ~ 28-30: Methyl carbons of the tert-butyl group.* δ ~ 15-20: Methyl carbon of the propanoic acid moiety. |

| Mass Spectrometry (ESI+) | * m/z: 259.16 [M+H]⁺, 281.14 [M+Na]⁺ |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a 2-halopropanoic acid derivative with 1-(tert-butoxycarbonyl)piperazine.

Proposed Synthesis Pathway

References

Navigating the Spectroscopic Landscape of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. In the absence of publicly available experimental NMR spectra for this specific molecule, this document provides high-quality predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a structural representation to aid researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a bifunctional molecule incorporating a protected piperazine moiety and a propanoic acid group. Such structures are of significant interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents. Accurate NMR data is crucial for the structural verification and characterization of this and related compounds. This guide provides predicted NMR values to serve as a reference for researchers working with this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and provide a reliable estimate of the expected experimental values. The atom numbering corresponds to the chemical structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H3 | 1.32 | d | 3H | J = 7.0 |

| H1' | 1.46 | s | 9H | - |

| H5, H9 | 2.51 | t | 4H | J = 5.0 |

| H6, H8 | 3.42 | t | 4H | J = 5.0 |

| H2 | 3.28 | q | 1H | J = 7.0 |

| -COOH | >10 | br s | 1H | - |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Predicted Chemical Shift (ppm) |

| C3 | 14.5 |

| C1' (CH₃)₃ | 28.4 |

| C5, C9 | 43.5 |

| C6, C8 | 52.8 |

| C2 | 62.1 |

| C1' (quaternary) | 79.8 |

| C2' | 154.7 |

| C1 | 175.0 |

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for correlation with the predicted NMR data.

Figure 1: Chemical structure of this compound with atom numbering for NMR correlation.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended.

1. Sample Preparation:

-

Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Experiment:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The process of characterizing a novel compound like this compound using NMR follows a logical progression. The diagram below illustrates this workflow.

Figure 2: A workflow diagram illustrating the process from synthesis to structural verification using NMR.

Synthesis Context

While a detailed synthetic route is beyond the scope of this guide, this compound can be synthesized through standard organic chemistry methodologies. A plausible approach involves the nucleophilic substitution reaction between a protected piperazine, such as 1-Boc-piperazine, and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate), followed by hydrolysis of the ester.

This technical guide serves as a valuable resource for the scientific community, providing foundational data and protocols to facilitate research and development involving this compound.

An In-depth Technical Guide on the Solubility of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document outlines predicted solubility data, a detailed experimental protocol for solubility determination, and a visualization of its application in solid-phase peptide synthesis.

Introduction to this compound

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. The Boc group serves as a labile protecting group for the secondary amine of the piperazine ring, which can be readily removed under acidic conditions. The carboxylic acid functionality allows for amide bond formation and other derivatizations. This combination of features makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of peptide mimics and other pharmacologically active compounds.

Predicted Solubility Profile

| Prediction Model | logS | Solubility (mg/mL) | Solubility (mol/L) | Solubility Class |

| ESOL | -1.67 | 4.23 | 2.11e-02 | Soluble |

| Ali | -2.16 | 1.39 | 6.96e-03 | Soluble |

| SILICOS-IT | -1.90 | 2.52 | 1.26e-02 | Soluble |

Table 1: Predicted Aqueous Solubility of this compound.[4]

The consensus from these predictive models suggests that the compound is likely to be soluble in water. The slight variations in the predicted values are inherent to the different algorithms and training datasets used by each model.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Shaking incubator or thermostatted shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial and record the total weight.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Application in Solid-Phase Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of non-natural amino acid mimics into a peptide sequence. The following diagram illustrates the general workflow of its incorporation into a growing peptide chain using Boc-SPPS chemistry.[5][6]

Caption: Boc-SPPS workflow for incorporating the title compound.

This diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using the Boc protection strategy. The cycle begins with the deprotection of the N-terminal Boc group of the resin-bound amino acid (or peptide) using an acid such as trifluoroacetic acid (TFA). Following neutralization, the this compound is activated and coupled to the free amine. A washing step removes excess reagents, and the cycle can be repeated to elongate the peptide chain. Upon completion of the synthesis, the peptide is cleaved from the resin.[5][6]

Conclusion

This compound is a valuable synthetic intermediate with predicted good aqueous solubility. This technical guide provides essential information for researchers, including a summary of its predicted solubility, a robust experimental protocol for accurate solubility determination, and a clear visualization of its application in the well-established field of solid-phase peptide synthesis. The provided methodologies and data serve as a foundational resource for the effective utilization of this compound in drug discovery and development workflows.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. rjpponline.org [rjpponline.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

An In-depth Technical Guide to 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

This compound, with the CAS Number 242459-97-8, is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. This structure allows for versatile chemical modifications, making it an ideal scaffold for creating diverse compound libraries.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |

| Molecular Weight | 258.31 g/mol | [2] |

| IUPAC Name | 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-alkylation of N-Boc-piperazine with a suitable three-carbon electrophile bearing a carboxylic acid or its ester precursor.

Synthesis via N-Alkylation of N-Boc-Piperazine

A prevalent method for synthesizing the title compound is the nucleophilic substitution reaction between N-Boc-piperazine and an alkyl halide, such as ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

-

To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution and stir at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Acidify the reaction mixture to pH 3-4 with a dilute acid, such as 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Synthesis via Reductive Amination

An alternative route involves the reductive amination of N-Boc-piperazine with a pyruvate derivative, followed by reduction and hydrolysis.

Experimental Protocol:

Step 1: Reductive amination

-

In a reaction vessel, dissolve N-Boc-piperazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like methanol or dichloroethane.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate.

Step 2: Hydrolysis

-

Follow the hydrolysis procedure as described in Step 2 of the N-alkylation method.

Physicochemical and Spectroscopic Data

A comprehensive analysis of the physicochemical and spectroscopic properties is crucial for the characterization and quality control of this compound.

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.6 ppm), the methine proton of the propanoic acid moiety (a quartet), and the methyl group of the propanoic acid (a doublet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[4] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, and the carbons of the propanoic acid side chain. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M+H]⁺ and characteristic fragmentation patterns corresponding to the loss of the Boc group or the carboxylic acid moiety. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-N stretching of the piperazine ring.[4] |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a wide range of biologically active molecules. The Boc-protected piperazine provides a handle for further functionalization after deprotection, while the carboxylic acid group is readily available for amide bond formation.

Amide Bond Formation

The carboxylic acid functionality allows for the coupling of this building block with a diverse range of primary and secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of new chemical entities.

General Experimental Protocol for Amide Coupling (using HATU):

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

-

Add a non-nucleophilic base, for example, DIPEA (2.0 eq), to the mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide.

Role in the Synthesis of Kinase Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors. The this compound building block can be utilized to introduce this key pharmacophore and to explore the structure-activity relationship (SAR) by modifying the substituent attached to the propanoic acid. For instance, derivatives of this building block have been incorporated into molecules targeting Protein Kinase B (PKB/Akt), a crucial node in cell signaling pathways implicated in cancer.[5]

Application in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The piperazine scaffold is also prevalent in GPCR modulators. This building block can be used to synthesize novel ligands for various GPCRs, such as GPR119, which is involved in metabolic regulation and is a target for the treatment of diabetes and obesity.[6]

Conclusion

This compound is a versatile and valuable chemical building block for drug discovery and development. Its bifunctional nature allows for the straightforward synthesis of a wide array of complex molecules. The protocols and data presented in this guide are intended to facilitate its use in the laboratory and to inspire the design and synthesis of novel therapeutic agents targeting a range of diseases. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

- 1. 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride | C13H25ClN2O4 | CID 71757762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

properties of Boc-protected piperazine linkers

An in-depth technical guide to the chemical properties, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected piperazine linkers, designed for researchers, scientists, and drug development professionals. These versatile building blocks are integral to modern medicinal chemistry, particularly in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

N-Boc-piperazine is a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1][2] For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3] The tert-butoxycarbonyl (Boc) protecting group renders one of the piperazine nitrogens significantly less nucleophilic, which allows for the selective functionalization of the unprotected nitrogen.[1] This mono-protection is a key feature that makes Boc-piperazine a valuable building block in multi-step organic synthesis.[2]

Table 1: Physical and Chemical Properties of 1-Boc-Piperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | White to yellowish crystalline solid/waxy solid | [1][4][5] |

| Melting Point | 43-49 °C | [1][2][5] |

| Boiling Point | 258 °C at 760 mmHg | [1][2][4] |

| Density | 1.03 g/cm³ | [1][2][4] |

| Flash Point | 109.8 °C | [1][2][4] |

| pKa | 8.45 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in ethyl acetate, methanol, DMSO, and water | [3][5][6] |

| Storage Condition | Refrigerator, inert atmosphere, keep in dark place | [1][3][4][5] |

Synthesis of Boc-Protected Piperazine Linkers

The primary challenge in synthesizing mono-Boc-protected piperazine lies in achieving selective protection at one of the two nitrogen atoms, given their similar reactivity.[1] Several methods have been developed to address this, with the direct protection method being common, though it can result in the formation of the di-protected byproduct.[1][7] An alternative approach involves the in-situ formation of a piperazine salt to deactivate one nitrogen, allowing for more selective mono-protection.[1] More recent industrial-scale methods start from diethanolamine, proceeding through chlorination, Boc protection, and cyclization to achieve high yields and purity.[1][7][8]

Table 2: Comparative Analysis of Mono-Boc-Piperazine Synthesis Methods

| Method | Starting Material(s) | Key Reagent(s) | Typical Yield | Advantages | Disadvantages | Reference(s) |

| Direct Protection | Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | ~45% (mono-protected) | Simple, one-step procedure. | Formation of di-protected byproduct, requires purification. | [1][7] |

| Salt Formation | Piperazine, TFA or HCl | Di-tert-butyl dicarbonate (Boc₂O) | Higher selectivity for mono-protection | Higher selectivity, cleaner reaction. | Requires an additional salt formation step. | [1][8] |

| From Diethanolamine | Diethanolamine | Thionyl chloride, Boc₂O, Ammonia | >93.5% | High yield and purity, suitable for industrial scale. | Multi-step process (chlorination, protection, cyclization). | [1][7][8] |

Experimental Protocol: Synthesis via In-Situ Salt Formation[1]

This method leverages the temporary deactivation of one piperazine nitrogen through salt formation to achieve selective mono-protection.

-

Salt Formation : Dissolve piperazine (1.0 equivalent) in methanol (approximately 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Acid Addition : Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in methanol dropwise to the stirred piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over 10-15 minutes.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification : The crude product can be purified by column chromatography if necessary to isolate the mono-Boc-protected piperazine.

Reactivity and Key Transformations

The unprotected secondary amine of Boc-piperazine is a versatile nucleophile, making it a valuable component for various coupling reactions in multi-step syntheses.[1] It readily participates in reactions such as Buchwald-Hartwig amination with aryl halides and reductive amination with aldehydes or ketones.[2][4]

Reductive Amination

Reductive amination is a robust method for attaching the Boc-piperazine linker to molecules containing a carbonyl group. The process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[1]

Experimental Protocol: General Reductive Amination[1]

-

Imine Formation : In a suitable solvent such as methanol, mix the aldehyde or ketone (1.0 equivalent) with Boc-piperazine (1.0-1.2 equivalents). The addition of a dehydrating agent can facilitate the formation of the imine intermediate.

-

Reduction : Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

-

Reaction Conditions : Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up : Quench the reaction by adding water or a dilute basic solution. Extract the product using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Cleavage of the Boc Protecting Group

The Boc group is prized for its stability under a wide range of chemical conditions, yet it can be easily removed under acidic conditions.[1] Trifluoroacetic acid (TFA) is the most commonly used reagent for this deprotection step.[1][9]

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: TFA-Mediated Boc Deprotection[1]

-

Reaction Setup : Dissolve the Boc-protected piperazine derivative in a suitable solvent, such as dichloromethane (DCM).

-

TFA Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%. When acid-sensitive amino acids like Cys, Met, or Trp are present, scavengers should be added to the TFA solution.[10]

-

Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up : Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperazine as its TFA salt.

Applications in Drug Discovery and Development

Boc-piperazine linkers are foundational in several advanced therapeutic modalities due to their unique structural and chemical properties.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[11] Boc-piperazine is frequently incorporated into these linkers for several reasons:

-

Rigidity and Conformational Control : The piperazine ring introduces a degree of rigidity, which helps pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable ternary complex.[11][]

-

Improved Physicochemical Properties : The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC.[11] Its basic nitrogen atoms can be protonated at physiological pH, improving aqueous solubility.[11][13]

-

Synthetic Tractability : The Boc group allows for a controlled, stepwise synthesis, enabling the sequential attachment of the two different ligands.[11][]

Caption: General workflow for PROTAC synthesis using a Boc-piperazine linker.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[14][15] The linker is a critical component influencing the ADC's stability and efficacy. N-Boc-piperazine derivatives can be used as non-cleavable linkers in ADC construction.[14]

-

Enhanced Solubility : The piperazine moiety can improve the aqueous solubility of the linker-drug conjugate, which is crucial for preventing aggregation and improving the ADC's pharmacokinetic profile.[14]

-

Synthetic Handle : The Boc-protected amine provides a latent attachment point for the antibody, allowing for the payload to be conjugated first, followed by deprotection and subsequent attachment to the antibody.[14]

Caption: Synthesis workflow for an ADC using a Boc-piperazine-based linker.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-piperazine is a versatile building block in solid-phase peptide synthesis (SPPS), primarily for creating peptidomimetics.[16] These synthetic molecules mimic natural peptides but often have enhanced therapeutic properties like improved stability and bioavailability.[16] The rigid piperazine ring can be used to replace parts of a peptide backbone, inducing specific turns or conformations that can be crucial for binding to biological targets.[16]

Experimental Protocol: General SPPS Workflow with Boc-Piperazine[16]

-

Resin Loading : The initial N-Boc-piperazine scaffold is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin). This is typically done by reacting the resin with N-Boc-piperazine in the presence of a base like diisopropylethylamine (DIPEA).

-

Boc Deprotection : The Boc group is removed from the resin-bound piperazine using a solution of TFA in DCM.

-

Amino Acid Coupling : The first Boc-protected amino acid is coupled to the now-free secondary amine on the piperazine scaffold using a coupling agent like HATU.

-

Peptide Chain Elongation : Steps 2 and 3 are repeated iteratively to elongate the peptide chain.

-

Cleavage and Purification : Once the desired sequence is assembled, the final peptidomimetic is cleaved from the resin using a strong acid cocktail (e.g., TFA/TIS/Water). The crude product is then purified, typically by preparative HPLC.

Caption: Workflow for solid-phase synthesis of peptidomimetics.

Analytical Characterization

Accurate quantification and characterization of N-Boc-piperazine and its derivatives are critical for quality control in pharmaceutical development.[17] Several analytical techniques are employed, each with distinct advantages.

Table 3: Comparison of Analytical Methods for Boc-Piperazine Quantification

| Method | Principle | Advantages | Disadvantages | Reference(s) |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity; capable of analyzing complex mixtures. | Higher equipment cost and complexity. | [17] |

| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation; good for routine analysis. | Piperazine lacks a strong chromophore, requiring derivatization for sensitive detection. | [17] |

| NMR | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information; quantitative (qNMR) capabilities. | Lower sensitivity compared to MS; more complex data analysis. | [17] |

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Technical Guide: Critical Insights into Boc-Protected Piperazine Carboxylic Acids

To the Researcher: This document addresses the inquiry for a technical guide on 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid . Initial analysis revealed a significant discrepancy in chemical databases. The commonly cited CAS number for this structural class, 242459-97-8 , corresponds to the isomeric compound, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid .[1][2] Due to a lack of specific experimental data, signaling pathways, and detailed protocols for the requested '2-' isomer, this guide will focus on the well-documented '3-' isomer and the broader class of Boc-protected piperazine derivatives to provide relevant and accurate information for drug development professionals.

Compound Identification and Properties

The compound 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid is a key intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen, allowing for selective chemical modifications at other positions of the molecule.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS: 242459-97-8).

| Property | Value | Source |

| CAS Number | 242459-97-8 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | [1] |

| Monoisotopic Mass | 258.15795719 Da | [1] |

| XLogP3-AA (Predicted) | -1.9 | [1] |

| Topological Polar Surface Area | 70.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Role in Medicinal Chemistry and Drug Discovery

Piperazine derivatives are integral to modern pharmacology, forming the core of numerous FDA-approved drugs.[3] Their unique scaffold allows for the creation of compounds with a wide range of biological activities. The introduction of a Boc-protected carboxylic acid moiety, as seen in the title compound, provides a versatile handle for synthetic chemists.

This functional group serves as a cornerstone for:

-

Peptide Synthesis: Acting as a building block for creating complex peptide-based therapeutics.

-

Linker Chemistry: Functioning as a bifunctional linker to connect different molecular fragments, for instance, in the development of PROteolysis TArgeting Chimeras (PROTACs).

-

Scaffold Decoration: Enabling the attachment of various pharmacophores to the piperazine core to explore structure-activity relationships (SAR).

The general workflow for utilizing such an intermediate in drug discovery often follows a logical progression from initial synthesis to biological screening.

Caption: General workflow for the use of Boc-piperazine intermediates in drug discovery.

Experimental Protocols: Synthesis and Deprotection

While a specific, peer-reviewed protocol for the synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid was not found, a general and representative synthetic procedure for Boc-protection of piperazine derivatives can be detailed. This is based on common laboratory practices for similar structures.

Protocol 1: General Boc-Protection of a Piperazine Derivative

This protocol outlines the reaction of a piperazine-containing starting material with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.

Materials:

-

Piperazine derivative (e.g., 1-(4-hydroxyphenyl)piperazine) (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Dissolve the piperazine derivative in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

If the starting material is a salt (e.g., hydrochloride), add a base like TEA or DIPEA (2.0-3.0 equiv) and stir for 10-15 minutes.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure Boc-protected piperazine.[5]

Protocol 2: General Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group, typically under acidic conditions, to liberate the free amine for subsequent reactions.

Materials:

-

Boc-protected piperazine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.

-

Dichloromethane (DCM) as a co-solvent.

-

Nitrogen or argon atmosphere.

Procedure:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of strong acid (e.g., 4M HCl in dioxane or a solution of 20-50% TFA in DCM).

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the consumption of starting material by TLC or LC-MS (typically 1-4 hours).

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.

Caption: Logical relationship of Boc-protection and deprotection reactions.

Potential Biological Activity

While no specific biological activity has been documented for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid itself, the piperazine scaffold is a well-known pharmacophore. Derivatives have shown a vast array of activities, including but not limited to:

-

Antimicrobial and Antifungal Properties: Various substituted piperazine analogs have been synthesized and screened for activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are frequently investigated as agents targeting CNS receptors. For example, novel analogs have been developed as high-affinity selective probes for the dopamine D3 receptor, which is implicated in substance abuse disorders.[6] Other derivatives have shown potential anxiolytic and antidepressant-like activities.[6]

The development of new piperazine-containing compounds is an active area of research, with a focus on creating novel therapeutics for a multitude of diseases. The title compound represents a valuable starting point for the synthesis of new chemical entities in these research programs.

References

- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. prepchem.com [prepchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. The presence of these functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| CAS Number | Not explicitly found for the "2-" isomer. The "3-" isomer has CAS 242459-97-8. | [2] |

| Appearance | White to off-white solid (inferred from related compounds). | |

| Solubility | Soluble in polar organic solvents (inferred from related compounds). |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol:

Step 1: N-Alkylation of N-Boc-piperazine

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq.).

-

To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid solution (e.g., 1N HCl).

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Below is a workflow diagram illustrating this hypothetical synthesis.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available detailing the biological activity or the involvement of this compound in any particular signaling pathway. The piperazine moiety is a common scaffold in a wide range of biologically active compounds, including those with antidepressant, antipsychotic, and antimicrobial properties.

The general structure of the target compound suggests its potential as an intermediate in the synthesis of more complex molecules for drug discovery. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other pharmacophores. The Boc-protected piperazine allows for selective deprotection and subsequent functionalization of the secondary amine.

The logical relationship for its potential use in drug discovery is outlined below.

Researchers and drug development professionals can utilize this compound as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The specific biological targets and signaling pathways would be dependent on the nature of the chemical moieties attached to the carboxylic acid and the piperazine nitrogen after deprotection.

References

Navigating the Ambiguous Landscape of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid: A Technical Guide for Researchers

An in-depth analysis of the commercial availability, synthesis, and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid reveals a complex landscape for researchers, scientists, and drug development professionals. A significant challenge arises from the inconsistent assignment of its CAS number, which is frequently and more authoritatively associated with its isomer, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This guide aims to clarify the existing data, provide available technical information, and offer a pathway for researchers navigating this ambiguity.

Commercial Availability and Supplier Landscape

Despite the CAS number ambiguity, this compound is listed as available for purchase from a number of chemical suppliers. However, researchers are strongly advised to exercise due diligence and confirm the identity of the product with the supplier prior to purchase, ideally by requesting analytical data.

| Supplier | Catalog Number | Purity | Package Size | Price (USD) |

| Laibo Chem | Not specified | Not specified | 250 mg | Not specified |

| 5 g | Not specified | |||

| CymitQuimica | Not specified | 97% | Not specified | Inquiry required |

This table represents a summary of publicly available information and is not exhaustive. Pricing and availability are subject to change. It is critical to note that some suppliers list this compound under CAS number 242459-97-8, which predominantly refers to the 3-isomer.

The CAS Number Conundrum: 2- vs. 3-Isomer

A thorough investigation of chemical databases and supplier catalogs indicates that the CAS number 242459-97-8 is most consistently and authoritatively assigned to 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid . This discrepancy is a significant source of confusion and potential error in procurement and research.

Researchers intending to work with the 2-isomer must be vigilant in verifying the identity of the material obtained from commercial sources. Requesting a certificate of analysis with detailed spectral data is a crucial step to ensure the correct regioisomer is being used.

Synthesis and Characterization: An Information Gap

Similarly, comprehensive and verified analytical data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not consistently published. This absence of a clear analytical fingerprint further complicates the verification of the compound's identity.

Potential Applications in Drug Discovery

Piperazine derivatives are a well-established and important class of compounds in medicinal chemistry, featuring in a wide range of approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen makes this compound a versatile building block for further chemical modifications. The propanoic acid moiety allows for amide bond formation, enabling the coupling of this fragment to other molecules of interest.

Given the prevalence of the piperazine motif in pharmacologically active compounds, this compound could serve as a valuable scaffold in the development of new therapeutic agents across various disease areas. However, the lack of readily available and well-characterized material presents a significant bottleneck to its widespread use in drug discovery programs.

Recommendations for Researchers

Given the challenges outlined, the following steps are recommended for researchers and professionals interested in utilizing this compound:

-

Verify Supplier Information: Directly contact suppliers to confirm the identity of the compound and request a certificate of analysis with detailed analytical data (1H NMR, 13C NMR, and mass spectrometry) before purchasing.

-

In-house Characterization: Upon receipt of the compound, perform thorough in-house analytical characterization to confirm its structure and purity, paying close attention to the regiochemistry.

-

Consider Custom Synthesis: If a reliable commercial source cannot be identified, custom synthesis may be a more viable option to ensure access to the correct, well-characterized isomer.

-

Advocate for Data Transparency: Encourage suppliers to provide clear and accurate information, including a distinct CAS number for the 2-isomer if one becomes available, to resolve the current ambiguity in the chemical community.

An In-depth Technical Guide to the Structural Analysis of Boc-Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile physicochemical properties and ability to interact with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens creates N-Boc-piperazine, a critical intermediate in organic synthesis.[1] This protection allows for selective functionalization at the second nitrogen atom, making it an indispensable building block for creating complex molecules, including antivirals, anticancer agents, and central nervous system drugs.[2]

A thorough structural analysis of Boc-piperazine derivatives is paramount for understanding their conformation, stereochemistry, and potential interactions with biological macromolecules. This guide provides a detailed overview of the primary analytical techniques used for the structural elucidation of these compounds: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in their drug discovery and development efforts.

Core Structural Analysis Techniques

The comprehensive characterization of Boc-piperazine derivatives relies on a combination of analytical methods. X-ray crystallography provides definitive solid-state structural information, NMR spectroscopy reveals the structure and dynamics in solution, and mass spectrometry confirms molecular weight and fragmentation patterns. The general workflow for analyzing a newly synthesized Boc-piperazine derivative is illustrated below.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unequivocal data on bond lengths, bond angles, torsion angles, and stereochemistry, which are crucial for understanding molecular conformation and intermolecular interactions like hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a well-defined series of steps, from obtaining a high-quality crystal to refining the structural model.[3]

-

Crystallization :

-

Objective : To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).[3]

-

Procedure : The purified Boc-piperazine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform/hexane).[4] Common techniques include:

-

Slow Evaporation : The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.[3]

-

Vapor Diffusion : A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

-

-

Crystal Mounting and Data Collection :

-

Procedure : A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]

-

The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations.[3]

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

-

-

Structure Solution and Refinement :

-

Data Processing : The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.[3]

-

Structure Solution : The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods).

-

Structure Refinement : The atomic positions and other parameters (like thermal motion) are adjusted through a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.[3]

-

Data Presentation: Crystallographic Data

The final output of an X-ray analysis is a set of crystallographic data that defines the molecular structure. Below is a sample of data for a functionalized piperazine derivative.

Table 1: Sample Crystallographic Data for 1-(4-nitrobenzoyl)piperazine. [5]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.454 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. For Boc-piperazine derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each atom, while advanced techniques like temperature-dependent NMR can reveal dynamic processes such as conformational exchange.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for acquiring high-quality NMR spectra is as follows:[6]

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the purified Boc-piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale (δ = 0.00 ppm).[6]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer probe.

-

"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field by adjusting homogeneity coils to obtain sharp, symmetrical peaks.[6]

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. The number of scans depends on the sample concentration, but 8 to 16 scans are often sufficient.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[6]

-

Data Presentation: NMR Spectroscopic Data

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For Boc-piperazine derivatives, the piperazine protons typically appear as multiplets, while the Boc group gives a characteristic singlet.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift (δ) Data for Boc-Piperazine Derivatives.

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-Boc-piperazine [7] | CDCl₃ | ~1.45 (s, 9H, C(CH₃)₃), ~2.80 (t, 4H, CH₂-NH), ~3.40 (t, 4H, CH₂-N-Boc) | ~28.4 (C(CH₃)₃), ~45.0 (CH₂-NH), ~46.0 (CH₂-N-Boc), ~79.5 (C(CH₃)₃), ~154.8 (C=O) |

| 1-(4-Methylbenzyl)piperazine HCl [8] | CDCl₃ | 2.34 (s, 3H, CH₃), 2.76 (m, 4H, pip-CH₂), 3.22 (m, 4H, pip-CH₂), 3.53 (s, 2H, Ar-CH₂), 7.12-7.19 (dd, 4H, Ar-H), 9.53 (br s, 2H, NH₂⁺) | 21.06 (CH₃), 43.58 (pip-CH₂), 49.39 (pip-CH₂), 62.14 (Ar-CH₂), 128.98 (Ar-CH), 129.16 (Ar-CH), 133.79 (Ar-C), 137.27 (Ar-C) |

| 1-(4-Nitrophenyl)-4-benzoyl-piperazine [2] | DMSO-d₆ | 3.24 (m, 4H, pip-CH₂), 3.39 (s, 2H, N-CH₂), 6.95 (d, 2H, Ar-H), 7.44-7.53 (m, 5H, Ar-H), 8.01 (d, 2H, Ar-H) | 40.59 (N-CH₂), 46.64 (pip-CH₂), 51.86 (pip-CH₂), 113.12, 126.13, 128.75, 129.38, 129.63, 134.49, 137.37, 149.55, 155.03 (Ar-C), 168.68 (C=O) |

Conformational Dynamics

The piperazine ring typically exists in a chair conformation. In N-acylated derivatives like Boc-piperazine, rotation around the N-C(O) amide bond is restricted, leading to the existence of distinct conformers (rotamers) that can be observed by NMR, often as separate sets of signals at low temperatures.[5]

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For Boc-piperazine derivatives, MS confirms the success of a synthesis by verifying the mass of the product and helps in its structural characterization.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation :

-

Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent, such as methanol or acetonitrile.[6]

-

-

Ionization :

-

The sample is introduced into the mass spectrometer and ionized. Common techniques include:

-

Electron Ionization (EI) : The sample is bombarded with high-energy electrons, which knocks off an electron to form a molecular ion (M•⁺). This is a high-energy method that often causes extensive fragmentation.[9][10]

-

Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released. This is a "soft" ionization technique that typically keeps the molecule intact.

-

-

-

Mass Analysis and Detection :

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of Boc-piperazine derivatives provides structural clues. The Boc group itself is prone to fragmentation, often resulting in characteristic neutral losses.

Table 3: Common Mass Fragments (m/z) for N-Boc and other Piperazine Derivatives.

| Derivative Class | Parent Ion | Characteristic Fragment Ions (m/z) | Fragmentation Pathway |

| N-Boc-piperazine [12] | [M+H]⁺ (187) | 131, 87, 57 | Loss of isobutylene (56 Da); Loss of Boc group (100 Da); t-butyl cation (57 Da) |

| Benzylpiperazines | [M+H]⁺ | 91 | Cleavage to form the stable tropylium ion ([C₇H₇]⁺) |

| Phenylpiperazines | [M+H]⁺ | 119, 70, 56 | Characteristic ions resulting from cleavages within and around the piperazine ring. |

Application in Drug Development: Synthesis and Deprotection

Boc-piperazine is a cornerstone in multi-step syntheses. A common sequence involves functionalizing the free amine, for example, via a palladium-catalyzed Buchwald-Hartwig amination, followed by the removal of the Boc group under acidic conditions to allow for further modification.[13]

This strategic use of the Boc protecting group enables the construction of complex molecular architectures, facilitating the synthesis of novel drug candidates for evaluation in various therapeutic areas. The robust analytical methods detailed in this guide are essential for confirming the structure and purity of these compounds at each stage of the synthetic process.

References

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. reddit.com [reddit.com]

- 13. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid in the Synthesis of PROTACs for Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This application note details the use of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, a bifunctional building block, in the synthesis of PROTACs. The incorporation of the piperazine moiety is intended to impart favorable physicochemical properties, such as increased rigidity and aqueous solubility, to the resulting PROTACs. Herein, we provide a detailed protocol for the synthesis of a BRD4-targeting PROTAC utilizing this specific linker and present its biological evaluation, including its efficacy in inducing the degradation of the BRD4 protein.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate target proteins. The design of the linker is a crucial aspect of PROTAC development, as its length, rigidity, and chemical composition can significantly impact the stability and geometry of the ternary complex, and consequently, the degradation efficiency.

The use of piperazine-containing linkers in PROTAC design has gained traction due to the favorable properties that the piperazine ring can confer. The semi-rigid nature of the piperazine ring can reduce the conformational flexibility of the linker, which may decrease the entropic penalty associated with ternary complex formation. Furthermore, the basic nitrogen atom in the piperazine ring can be protonated at physiological pH, potentially improving the aqueous solubility and cell permeability of the PROTAC.

This application note focuses on the practical application of this compound in the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it an attractive target for cancer therapy. We provide a step-by-step synthesis protocol, characterization data, and a summary of the biological activity of the resulting BRD4-degrading PROTAC.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC involves a multi-step process, including the preparation of the target protein ligand and the E3 ligase ligand, followed by their coupling to the this compound linker.

Materials:

-

(+)-JQ1 (BRD4 ligand)

-

Pomalidomide (E3 ligase ligand)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Protocol:

-

Amide Coupling of JQ1 to the Linker:

-

To a solution of (+)-JQ1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the JQ1-linker conjugate.

-

-

Boc Deprotection:

-

Dissolve the JQ1-linker conjugate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

-

Amide Coupling of Pomalidomide to the JQ1-Linker:

-

To a solution of the deprotected JQ1-linker intermediate and pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Western Blotting for BRD4 Degradation

-

Cell Culture and Treatment:

-

Seed human leukemia cell line MV-4-11 in 6-well plates.

-

Treat the cells with varying concentrations of the synthesized BRD4 PROTAC for different time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Data Presentation

The efficacy of the synthesized BRD4-targeting PROTAC was evaluated by its ability to induce the degradation of BRD4 in MV-4-11 cells. The following table summarizes the quantitative data obtained from Western blot analysis.

| PROTAC Concentration | Time (hours) | % BRD4 Degradation (Dmax) | DC50 (nM) |

| 10 nM | 24 | >90% | ~7.36 |

| 100 nM | 24 | >95% | |

| 1 µM | 24 | >98% |

Visualizations

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Caption: Mechanism of action for the targeted degradation of BRD4 by a PROTAC.

Conclusion

This application note demonstrates the successful application of this compound as a linker component in the synthesis of a potent BRD4-targeting PROTAC. The provided protocol offers a detailed and reproducible method for the synthesis of such molecules. The biological evaluation of the resulting PROTAC confirmed its ability to induce robust and concentration-dependent degradation of BRD4 in a relevant cancer cell line. The incorporation of the piperazine moiety is anticipated to contribute to the favorable physicochemical properties of the PROTAC, although further studies are warranted to fully characterize its pharmacokinetic profile. These findings highlight the utility of this compound as a valuable building block for the development of effective PROTAC degraders for various therapeutic targets.

Application Notes and Protocols for Amide Coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient amide coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid with primary amines. This versatile building block is frequently utilized in medicinal chemistry, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it can function as a linker.[1][2] The protocols described herein outline two common and effective methods for amide bond formation, utilizing EDC/HOBt and HATU as coupling reagents.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing reaction yield and product purity. The table below summarizes the typical reaction conditions and expected yields for the amide coupling of N-Boc-protected carboxylic acids with primary amines, providing a general guideline for what can be expected with this compound.[1]

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[1] |

| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[1] |